molecular formula C16H12ClNO3 B12902242 Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester CAS No. 61307-33-3

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester

Cat. No.: B12902242
CAS No.: 61307-33-3
M. Wt: 301.72 g/mol
InChI Key: GFDXVZURFBFDJM-UHFFFAOYSA-N
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Description

Carbamic acid esters are a versatile class of compounds with applications in pharmacology, agrochemistry, and materials science. The target compound, carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester, features a benzofuran backbone substituted with a methyl group at the 3-position and a carbamate ester linkage to a 2-chlorophenyl group. This structural motif combines lipophilic (2-chlorophenyl) and heteroaromatic (benzofuranyl) elements, which are known to influence pharmacokinetic properties such as membrane permeability and metabolic stability .

Properties

CAS No.

61307-33-3

Molecular Formula

C16H12ClNO3

Molecular Weight

301.72 g/mol

IUPAC Name

(2-chlorophenyl) N-(3-methyl-1-benzofuran-2-yl)carbamate

InChI

InChI=1S/C16H12ClNO3/c1-10-11-6-2-4-8-13(11)20-15(10)18-16(19)21-14-9-5-3-7-12(14)17/h2-9H,1H3,(H,18,19)

InChI Key

GFDXVZURFBFDJM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=CC=CC=C12)NC(=O)OC3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate can be achieved through a multi-step process involving the formation of the benzofuran ring, followed by the introduction of the carbamate group. One common method involves the following steps:

Industrial Production Methods

Industrial production of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate typically involves large-scale batch or continuous processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Chlorophenyl (3-methylbenzofuran-2-yl)carbamate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Acetylcholinesterase Inhibition

Carbamates like physostigmine analogs (e.g., methyl- and dimethylcarbamates) exhibit strong acetylcholinesterase (AChE) inhibition due to carbamate group interactions with the enzyme’s active site . Key findings from analogous compounds include:

  • Methylphenyl-carbamic esters : Moderate AChE inhibition but weak miotic activity compared to physostigmine .
  • Quaternary ammonium derivatives : Enhanced activity due to improved binding to the anionic site of AChE .

The target compound’s 3-methyl-2-benzofuranyl group may sterically hinder enzyme interaction, reducing potency compared to smaller substituents (e.g., methyl groups).

Anticonvulsant and CNS Activity

Cenobamate ([(1R)-1-(2-chlorophenyl)-2-(tetrazol-2-yl)ethyl] carbamate), a clinically approved anticonvulsant, shares structural similarities with the target compound. Key differences include:

  • Cenobamate: Tetrazole ring enhances hydrogen bonding and metabolic stability.

Stability and Metabolic Profile

Carbamate esters are prone to hydrolysis by esterases. Stability comparisons:

  • Dimethylcarbamates : High stability due to steric protection of the carbamate bond .
  • Alkylcarbamates with chlorophenyl groups : Hydrolysis rates vary with substituent bulk; 2-chlorophenyl may slow degradation compared to unsubstituted phenyl .

The benzofuranyl group in the target compound could further stabilize the carbamate linkage through electron-withdrawing effects, prolonging half-life .

Biological Activity

Carbamic acid, (3-methyl-2-benzofuranyl)-, 2-chlorophenyl ester, also known as 2-chlorophenyl (3-methylbenzofuran-2-yl)carbamate, is a synthetic organic compound belonging to the carbamate family. Its molecular formula is C₁₆H₁₂ClNO₃, with a molecular weight of 301.72 g/mol. This compound has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structure and Properties

The compound features a unique structure characterized by a benzofuran ring substituted with a 3-methyl group and a carbamate moiety attached to a 2-chlorophenyl group. This structural arrangement is believed to contribute significantly to its biological properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further investigation in treating infections caused by bacteria and fungi.
  • Anticancer Properties : The compound has demonstrated potential anticancer effects through mechanisms that involve modulation of enzyme activity and interference with cellular signaling pathways that regulate growth and apoptosis.
  • Antiviral Effects : Preliminary studies suggest that it may also exhibit antiviral properties, although further research is required to establish its efficacy against specific viral pathogens.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. It modulates enzyme activity and affects cellular signaling pathways critical for cell proliferation and survival. This specificity in targeting makes it a promising candidate for therapeutic applications.

Comparative Analysis with Related Compounds

A comparison of this compound with other structurally similar compounds highlights its unique biological profile:

Compound NameStructural FeaturesNotable Activities
CarbarylMethylcarbamate derivativeInsecticide
CarfentrazoneTriazolinone derivativeHerbicide
FenobucarbPhenolic carbamateInsecticide
CarbofuranBenzofuran derivativeInsecticide and nematicide
This compound Benzofuran structure with chlorinated phenyl group Antimicrobial, anticancer, antiviral

This table illustrates that while many carbamates serve primarily agricultural purposes, the distinct structure of this compound enhances its potential as a therapeutic agent.

Case Studies and Research Findings

  • Anticancer Research : A study investigating the effects of benzofuran derivatives on cancer cell lines found that compounds similar to carbamic acid exhibited significant cytotoxicity against various cancer types. The mechanism was linked to the induction of apoptosis through caspase activation.
  • Antimicrobial Efficacy : In vitro studies demonstrated that this compound showed promising results against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective antimicrobial activity comparable to established antibiotics.
  • Pharmacological Studies : Research into the pharmacokinetics of this compound revealed favorable absorption and distribution characteristics in animal models, suggesting potential for oral bioavailability in therapeutic applications.

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